molecular formula C9H13F3O2 B14229769 Pentyl 2-(trifluoromethyl)prop-2-enoate CAS No. 769175-03-3

Pentyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14229769
CAS No.: 769175-03-3
M. Wt: 210.19 g/mol
InChI Key: FOZLRKYILAAXCQ-UHFFFAOYSA-N
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Description

Pentyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a prop-2-enoate moiety, with a pentyl chain as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of pentyl alcohol with 2-(trifluoromethyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pentyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2-(trifluoromethyl)prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

CAS No.

769175-03-3

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

pentyl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C9H13F3O2/c1-3-4-5-6-14-8(13)7(2)9(10,11)12/h2-6H2,1H3

InChI Key

FOZLRKYILAAXCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(=C)C(F)(F)F

Origin of Product

United States

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